- Isomerization of 3-unsubstituted 4,5-dihydroisoxazoles over alumina. A new synthesis of β-hydroxy nitrilesRussian Journal of Organic Chemistry, 2016, 52(3), 397-403,
Cas no 65984-59-0 (3-(4-bromophenyl)-3-hydroxypropanenitrile)

65984-59-0 structure
商品名:3-(4-bromophenyl)-3-hydroxypropanenitrile
3-(4-bromophenyl)-3-hydroxypropanenitrile 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-β-hydroxybenzenepropanenitrile
- 3-(4-Bromophenyl)-3-hydroxypropanenitrile
- 65984-59-0
- EN300-1246560
- 4-Bromo-
- QBIXYALEBZJFSR-UHFFFAOYSA-N
- G73353
- DB-203729
- AKOS017560431
- MFCD13186688
- A-hydroxybenzenepropanenitrile
- SCHEMBL2547851
- 4-BROMO-BETA-HYDROXYBENZENEPROPANENITRILE
- 3-(4-bromophenyl)-3-hydroxypropanenitrile
-
- インチ: 1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5H2
- InChIKey: QBIXYALEBZJFSR-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)CC#N)=CC=C(Br)C=C1
計算された属性
- せいみつぶんしりょう: 224.97893g/mol
- どういたいしつりょう: 224.97893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
3-(4-bromophenyl)-3-hydroxypropanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1246560-100mg |
3-(4-bromophenyl)-3-hydroxypropanenitrile |
65984-59-0 | 95.0% | 100mg |
$272.0 | 2023-10-02 | |
Aaron | AR02896W-2.5g |
3-(4-bromophenyl)-3-hydroxypropanenitrile |
65984-59-0 | 95% | 2.5g |
$2142.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694756-100mg |
4-Bromo-β-hydroxybenzenepropanenitrile |
65984-59-0 | 96% | 100mg |
¥1827.00 | 2024-05-04 | |
Enamine | EN300-1246560-250mg |
3-(4-bromophenyl)-3-hydroxypropanenitrile |
65984-59-0 | 95.0% | 250mg |
$389.0 | 2023-10-02 | |
1PlusChem | 1P0288YK-100mg |
3-(4-bromophenyl)-3-hydroxypropanenitrile |
65984-59-0 | 95% | 100mg |
$314.00 | 2024-04-22 | |
Aaron | AR02896W-1g |
3-(4-bromophenyl)-3-hydroxypropanenitrile |
65984-59-0 | 95% | 1g |
$1105.00 | 2025-02-15 | |
Aaron | AR02896W-100mg |
3-(4-bromophenyl)-3-hydroxypropanenitrile |
65984-59-0 | 95% | 100mg |
$399.00 | 2025-02-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694756-250mg |
4-Bromo-β-hydroxybenzenepropanenitrile |
65984-59-0 | 96% | 250mg |
¥2811.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694756-500mg |
4-Bromo-β-hydroxybenzenepropanenitrile |
65984-59-0 | 96% | 500mg |
¥4686.00 | 2024-05-04 | |
Enamine | EN300-1246560-5000mg |
3-(4-bromophenyl)-3-hydroxypropanenitrile |
65984-59-0 | 95.0% | 5000mg |
$2277.0 | 2023-10-02 |
3-(4-bromophenyl)-3-hydroxypropanenitrile 合成方法
合成方法 1
はんのうじょうけん
1.1R:F3CCO2H, R:NaNO2, S:CHCl3, 10-15 min, rt; 0-5°C; 5°C → 20°C; 1 h, 20°C
1.2C:Al2O3, 20°C
1.2C:Al2O3, 20°C
リファレンス
合成方法 2
はんのうじょうけん
1.1C:12148-72-0, C:(C6H11)3P, S:PhMe, 25°C; 30 min, 25°C
1.2S:DMSO, 6 h, 25°C
1.2S:DMSO, 6 h, 25°C
リファレンス
- RhI-catalyzed aldol-type reaction of organonitriles under mild conditionsChemical Communications (Cambridge, 2008, (19), 2212-2214,
合成方法 3
はんのうじょうけん
1.1R:Me3SiCl, S:THF
リファレンス
- Tin-mediated organic reactions: a practical method for the synthesis of β-hydroxynitriles and β-hydroxyketonesJournal of Chemical Research, 1999, (5), 318-319,
合成方法 4
はんのうじょうけん
1.1R:Ni, S:(CH2OMe)2
リファレンス
- Reformatskii type additions of haloacetonitriles to aldehydes mediated by metallic nickelTetrahedron Letters, 1985, 26(2), 155-6,
合成方法 5
はんのうじょうけん
1.1S:H2O, 2 h, rt
2.1R:Ph-Ph, R:1,4-naphthalene(CN)2, S:MeCN, 8 h, rt
2.1R:Ph-Ph, R:1,4-naphthalene(CN)2, S:MeCN, 8 h, rt
リファレンス
- Formation of Carbanions from Carboxylate Ions Bearing Electron-Withdrawing Groups via Photoinduced Decarboxylation: Addition of Generated Carbanions to BenzaldehydeAustralian Journal of Chemistry, 2015, 68(11), 1668-1671,
合成方法 6
はんのうじょうけん
1.1C:1109-15-5, S:PhMe, 6 h, 80°C
1.2R:HCl, S:MeOH, S:Et2O, 1 h, rt
1.3R:NaHCO3, S:H2O
1.2R:HCl, S:MeOH, S:Et2O, 1 h, rt
1.3R:NaHCO3, S:H2O
リファレンス
- Stereospecific Oxycyanation of Alkenes with Sulfonyl CyanideAngewandte Chemie, 2023, 62(12), e202218743,
合成方法 7
はんのうじょうけん
1.1R:Fe, C:I2, S:MeCN, 36 h, 60°C
1.2R:NH4Cl, S:H2O, 60°C
1.2R:NH4Cl, S:H2O, 60°C
リファレンス
- Iron(0)-Mediated Reformatsky Reaction for the Synthesis of β-Hydroxyl Carbonyl CompoundsOrganic Letters, 2019, 21(15), 5873-5878,
3-(4-bromophenyl)-3-hydroxypropanenitrile Raw materials
- 4-Bromobenzaldehyde
- 1-bromo-4-cyclopropyl-benzene
- 4-Bromostyrene (Stabilized with TBC)
- 2-Bromoacetonitrile
- p-Toluenesulfonyl cyanide
3-(4-bromophenyl)-3-hydroxypropanenitrile Preparation Products
3-(4-bromophenyl)-3-hydroxypropanenitrile 関連文献
-
1. Novel reaction of dibutyl(cyanomethyl)telluronium chloride with carbonyl compounds mediated by organolithium reagents: highly efficient synthesis of β-hydroxy nitrilesZhang-Lin Zhou,Lin-Lan Shi,Yao-Zeng Huang J. Chem. Soc. Perkin Trans. 1 1991 1931
65984-59-0 (3-(4-bromophenyl)-3-hydroxypropanenitrile) 関連製品
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
推奨される供給者
Amadis Chemical Company Limited
(CAS:65984-59-0)3-(4-bromophenyl)-3-hydroxypropanenitrile

清らかである:99%/99%/99%/99%
はかる:100mg/250mg/1g/5g
価格 ($):194/322/644/1818